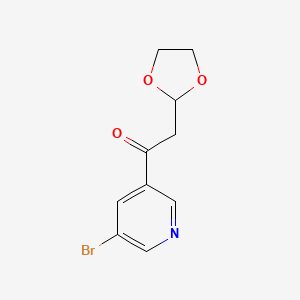

1-(5-Bromo-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone

Description

Properties

IUPAC Name |

1-(5-bromopyridin-3-yl)-2-(1,3-dioxolan-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO3/c11-8-3-7(5-12-6-8)9(13)4-10-14-1-2-15-10/h3,5-6,10H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTPRAXNWFKLPNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC(=O)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-(5-Bromo-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone

The preparation typically follows a two-stage process:

Detailed Synthetic Route and Conditions

| Step | Reaction Description | Reagents and Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Synthesis of 1-(5-Bromo-pyridin-3-yl)-ethanone | - Starting from 5-bromo-2-[(trimethylsilyl)ethynyl]pyridine - React with Hg(OAc)2 in acetone/water (8:1) at room temperature - Acidify with 3 M H2SO4 and reflux for 1 hour - Neutralize with NaOH and extract with ethyl acetate - Purify by silica gel chromatography (n-hexane/AcOEt 97:3) |

~75% yield White crystalline solid IR ν 1697 cm⁻¹ (C=O) confirms ketone formation |

| 2 | Protection of ketone as 1,3-dioxolane | - React 1-(5-bromo-pyridin-3-yl)-ethanone with ethylene glycol (1,2-ethanediol) - Use p-toluenesulfonic acid monohydrate (PTSA) as acid catalyst - Reflux in benzene for 24 hours using Dean-Stark apparatus to remove water - Neutralize with aqueous NaOH - Extract organic layer, dry over Na2SO4, and evaporate solvent |

>99% yield White solid Melting point 40-42 °C 1H NMR confirms dioxolane ring protons |

Analytical Data Supporting Preparation

| Parameter | Data | Interpretation |

|---|---|---|

| Melting Point | 40-42 °C | Consistent with pure acetal product |

| IR Spectroscopy | 1697 cm⁻¹ (C=O stretch) in ketone intermediate; acetal formation reduces this peak intensity | Confirms ketone and acetal presence |

| 1H NMR (CDCl3) | δ 1.80 (s, 3H, methyl), 3.95–4.20 (m, 4H, dioxolane CH2), 7.49 (dd, aromatic protons) | Confirms structure and substitution pattern |

| Yield | >99% for acetal formation step, 75% for ketone formation step | High efficiency and purity |

Alternative and Related Synthetic Approaches

- Some patents and studies report variations involving:

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Mercury(II)-mediated hydration + acetalization | 5-bromo-2-[(trimethylsilyl)ethynyl]pyridine | Hg(OAc)2, H2SO4, ethylene glycol, PTSA | Reflux in acetone/water and benzene (Dean-Stark) | 75% (ketone), >99% (acetal) | Most reported method, high purity |

| Sodium hydride-mediated substitution (patent) | 2-chloro-6-(protected pyridine) | NaH, benzyl alcohol, DMF | 0 °C to room temp under N2 | Variable | Used for related pyridine derivatives |

| Industrial scale | Similar to lab method | Continuous flow reactors, automated systems | Controlled temperature, solvent recycling | Optimized for large scale | Enhances efficiency and reproducibility |

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically use bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.

Medicine: Investigation as a potential pharmaceutical intermediate or active compound.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for 1-(5-Bromo-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares key structural and physicochemical properties of 1-(5-Bromo-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone with analogous bromopyridine ethanone derivatives:

Halogen Substitution Patterns

- Bromine vs. Chlorine/Fluorine : Bromine in the target compound provides a heavy atom effect useful in crystallography, while chlorine/fluorine in analogues (e.g., 1190198-15-2, 1111637-74-1) enhances electronegativity and alters reaction kinetics in cross-coupling reactions .

- Methyl vs. Dioxolane Groups : The dioxolane group in the target compound offers reversible ketone protection, enabling selective deprotection during multi-step syntheses. Methyl-substituted analogues (e.g., 1256823-89-8) lack this functionality but exhibit greater thermal stability .

Research Findings and Challenges

Stability and Purification

Biological Activity

1-(5-Bromo-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a brominated pyridine ring and a dioxolane moiety, which may contribute to its reactivity and interaction with biological systems.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₉H₈BrN₁O₂

- Molecular Weight : 244.07 g/mol

The presence of the bromine atom in the pyridine ring is expected to enhance the compound's reactivity, potentially allowing for interactions with various biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it could interact with oxidoreductases, affecting cellular redox states and metabolic processes.

- Protein Binding : The dioxolane moiety may facilitate binding to proteins, altering their conformation and activity. This can lead to modulation of signaling pathways within cells.

- Reactivity with Nucleophiles : The electrophilic nature of the carbonyl group in the ethanone structure may allow it to react with nucleophiles in biological systems, leading to potential modifications of biomolecules.

Antimicrobial Activity

A study investigated the antimicrobial properties of similar brominated pyridine derivatives, indicating that halogenated compounds often exhibit enhanced antibacterial activity due to their ability to disrupt bacterial cell membranes or interfere with metabolic processes. While specific data on this compound is limited, its structural analogs have shown promising results against various bacterial strains.

Anticancer Potential

Research into related compounds has suggested that brominated pyridines can exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar moieties have been reported to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Study 1: Antibacterial Activity

In a comparative study of brominated compounds, derivatives similar to this compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated that these compounds inhibited bacterial growth effectively at concentrations as low as 10 µg/mL.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 10 µg/mL |

| Compound B | E. coli | 15 µg/mL |

| This compound | TBD | TBD |

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies on related brominated pyridines demonstrated IC50 values ranging from 5 to 20 µM against various cancer cell lines. These findings suggest that further exploration of this compound could reveal similar anticancer properties.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 10 |

| MCF7 (Breast) | 15 |

| A549 (Lung) | 20 |

Q & A

Q. What are the established synthetic routes for 1-(5-Bromo-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone, and what are their key optimization parameters?

A common method involves nucleophilic substitution or coupling reactions. For example, 2-(2-Bromoethyl)-1,3-dioxolane can react with 3-acetyl-5-bromopyridine in DMF under basic conditions (e.g., K₂CO₃) at 80°C for 2 hours, yielding the target compound with ~85% efficiency . Key parameters include solvent polarity (DMF enhances nucleophilicity), temperature control (80°C optimal for reactivity without decomposition), and stoichiometric ratios (excess dioxolane derivative improves yield). Side reactions, such as over-alkylation, are minimized by stepwise addition of reagents.

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

Characterization typically employs:

- NMR Spectroscopy : H and C NMR confirm the dioxolane ring (δ 4.0–4.5 ppm for O–CH₂–O) and pyridinyl/keto groups .

- IR Spectroscopy : Strong C=O stretch (~1700 cm⁻¹) and C–Br vibration (~600 cm⁻¹) are diagnostic .

- Melting Point : Reported as 90°C (pure compound), serving as a purity indicator .

- Mass Spectrometry : Molecular ion peaks at m/z 200.04 (M⁺) align with the molecular formula C₁₀H₁₀BrNO₃ .

Q. What are the primary reactivity patterns of the bromo and dioxolan moieties in this compound?

- Bromo Substituent : Participates in Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups, enabling derivatization for drug discovery .

- Dioxolane Group : Acts as a ketone-protecting group; acid hydrolysis (e.g., HCl in acetic acid) cleaves the dioxolane to yield a free ketone, useful in stepwise synthesis .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of nucleophilic attacks on this compound?

Density Functional Theory (DFT) calculations assess charge distribution and frontier molecular orbitals. The bromine atom’s electron-withdrawing effect directs nucleophiles to the pyridine ring’s meta-position, while the dioxolane’s electron-donating nature stabilizes adjacent transition states. Software like Gaussian or ORCA, combined with crystallographic data from SHELX-refined structures, validates these predictions .

Q. How can conflicting spectroscopic data (e.g., NMR shifts or melting points) be resolved?

Discrepancies often arise from impurities or polymorphic forms. Strategies include:

Q. What strategies improve yields in large-scale synthesis while minimizing side products?

- Flow Chemistry : Enhances heat/mass transfer for exothermic reactions (e.g., alkylation steps) .

- Catalytic Systems : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for bromo-substituted derivatives .

- In Situ Monitoring : ReactIR or HPLC tracks intermediate formation, enabling real-time adjustments .

Q. How does the dioxolane group influence the compound’s stability under varying pH conditions?

The dioxolane ring is stable in neutral/basic conditions but hydrolyzes in acidic media (e.g., HCl/H₂O). Kinetic studies (HPLC monitoring) show pseudo-first-order degradation at pH < 3, relevant for prodrug design .

Q. What role does this compound play in synthesizing bioactive heterocycles?

It serves as a precursor for:

- Anticancer Agents : The bromo group enables conjugation with imidazole or pyrazoline moieties, enhancing cytotoxicity .

- Antimicrobial Scaffolds : Dioxolane cleavage generates reactive ketones for Schiff base formation with amines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.